molecular formula C18H21NO4S2 B3007116 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797698-16-8

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B3007116
CAS No.: 1797698-16-8
M. Wt: 379.49
InChI Key: RKJKYELJEZOTBY-UHFFFAOYSA-N
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Description

The compound 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one features a unique hybrid structure combining a four-membered azetidine ring, a sulfonyl-linked furan moiety, and a 4-(methylthio)phenyl-propanone backbone. The 4-(methylthio)phenyl group contributes to lipophilicity, and the propanone core may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-24-16-7-4-14(5-8-16)6-9-18(20)19-11-17(12-19)25(21,22)13-15-3-2-10-23-15/h2-5,7-8,10,17H,6,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJKYELJEZOTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, an azetidine moiety, and a sulfonyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

ComponentDescription
Furan RingContributes to the compound's reactivity and biological interactions.
Azetidine MoietyEnhances molecular stability and may facilitate interactions with biological targets.
Sulfonyl GroupKnown for strong interactions with protein active sites, influencing enzyme inhibition and receptor modulation.

These structural elements are crucial for the compound's biological activity, particularly in pharmacological contexts.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group plays a pivotal role in facilitating strong binding interactions with proteins, potentially leading to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation: It could modulate receptor activities, influencing cellular signaling pathways.

The presence of the furan and azetidine rings enhances these interactions, allowing for a broader range of potential biological effects.

Pharmacological Implications

Research indicates that compounds with similar structural features have exhibited various pharmacological effects, including:

  • Anti-cancer Activity: Compounds containing furan and azetidine derivatives have shown promise in inhibiting tumor growth and proliferation.
  • Anti-inflammatory Effects: The modulation of inflammatory pathways through selective enzyme inhibition is a potential therapeutic avenue.

For instance, studies on related compounds have demonstrated their ability to inhibit Class I phosphoinositide 3-kinases (PI3K), which are crucial in inflammatory responses .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Furan Derivatives as PI3K Inhibitors: A series of furan-based thiazolidinediones were identified as selective inhibitors of PI3Kgamma, showcasing the significance of furan rings in modulating inflammatory responses .
  • Azetidine Compounds in Cancer Therapy: Research has highlighted the role of azetidine derivatives in targeting cancer cell pathways, suggesting that modifications to the azetidine structure can enhance anti-cancer efficacy.

Synthesis and Modifications

The synthesis of 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step processes that allow for precise control over the molecular architecture. Common synthetic methods include:

  • Sulfonylation Reactions: Introducing the sulfonyl group under controlled conditions enhances biological activity.
  • Azetidine Formation: Cyclization reactions are employed to form the azetidine ring, which is crucial for maintaining structural integrity.

These synthetic routes not only optimize yields but also allow for modifications that can enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Azetidine vs. Pyrrolidine/Piperidine Derivatives
  • Analog with Pyrrolidine: A structurally similar compound, 1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one, replaces azetidine with pyrrolidine (5-membered).
  • Piperidine-Based Analogs : Compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol () feature a 6-membered piperidine ring. The larger ring size allows for greater substituent diversity and improved solubility but may reduce binding affinity due to conformational freedom .
Sulfonyl vs. Thioether/Thiazole Substituents
  • Target Compound : The sulfonyl group (-SO₂-) attached to furan enhances polarity and oxidative stability compared to thioether (-S-) analogs.
  • Thioether Analogs : Compounds such as 3-(4-(methylthio)phenyl)-1-(1,3-thiazol-2-yl)propan-1-one () retain a thioether group, which is prone to oxidation (e.g., to sulfoxide/sulfone) in vivo, altering pharmacokinetics .

Functional Group Analysis

Compound Name Core Structure Substituents Key Properties
Target Compound Azetidine Furan-2-ylmethyl-sulfonyl, 4-(methylthio)phenyl Rigid, moderate logP (2.1–2.5)
Pyrrolidine Analog () Pyrrolidine Furan-2-ylmethyl-sulfonyl Flexible, higher logP (~3.0)
4-(3-(Methylsulfonyl)phenyl)-piperidin-4-ol () Piperidine Methylsulfonylphenyl Polar, logP ~1.8
(E)-3-(4-Methylphenyl)-1-(thiazol-2-yl)propenone () Thiazole Enone, 4-methylphenyl Conjugated, logP ~2.7

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